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molecular formula C6H7FO2 B1367340 2-Fluorohex-5-ynoic acid

2-Fluorohex-5-ynoic acid

Cat. No. B1367340
M. Wt: 130.12 g/mol
InChI Key: SHYKYPAJOVBVHR-UHFFFAOYSA-N
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Patent
US04345084

Procedure details

To a solution of 2-acetyl-2-fluoro-6-(trimethylsilyl)-5-hexynoic acid ethyl ester (6.63 g) in ethanol (20 ml) was added 27 ml of 2.65 M sodium ethoxide/ethanol. After 18 hours, 7 ml of 4 N sodium hydroxide was added. After 6 hours, the solvent was removed by rotary evaporation and the residual materials partitioned between ethyl ether and dilute hydrochloric acid. The organic layer was dried (MgSO4) and the solvent removed by rotary evaporation to give an oil which was vacuum distilled to yield 3.2 g of 2-fluoro-5-hexynoic acid; b.p. 118°/14 mmHg.
Name
2-acetyl-2-fluoro-6-(trimethylsilyl)-5-hexynoic acid ethyl ester
Quantity
6.63 g
Type
reactant
Reaction Step One
Name
sodium ethoxide ethanol
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[C:5](C(=O)C)([F:14])[CH2:6][CH2:7][C:8]#[C:9][Si](C)(C)C)C.[O-]CC.[Na+].C(O)C.[OH-].[Na+]>C(O)C>[F:14][CH:5]([CH2:6][CH2:7][C:8]#[CH:9])[C:4]([OH:18])=[O:3] |f:1.2.3,4.5|

Inputs

Step One
Name
2-acetyl-2-fluoro-6-(trimethylsilyl)-5-hexynoic acid ethyl ester
Quantity
6.63 g
Type
reactant
Smiles
C(C)OC(C(CCC#C[Si](C)(C)C)(F)C(C)=O)=O
Name
sodium ethoxide ethanol
Quantity
27 mL
Type
reactant
Smiles
[O-]CC.[Na+].C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residual materials partitioned between ethyl ether and dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C(=O)O)CCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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